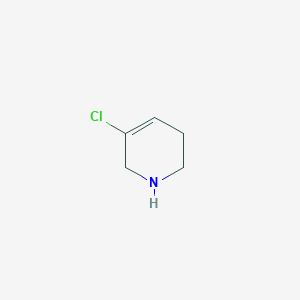
5-Chloro-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that contains a chlorine atom attached to the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For example, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the reaction of trans-3-chloro-1,3-alkadien-5-ones with ethyl aminocrotonate to produce 3-carbethoxy-2-methyl-6-(oxo-alkylidene)-1,4,5,6-tetrahydropyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, such as C, N, O, and S-based nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
5-Chloro-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
Uniqueness
5-Chloro-1,2,3,6-tetrahydropyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other tetrahydropyridine derivatives .
Properties
Molecular Formula |
C5H8ClN |
|---|---|
Molecular Weight |
117.58 g/mol |
IUPAC Name |
5-chloro-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C5H8ClN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2 |
InChI Key |
GTNHQGFBXXRXPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
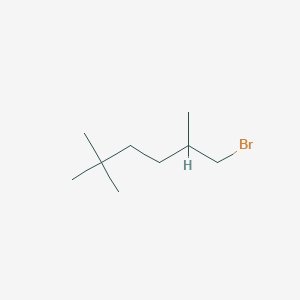
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
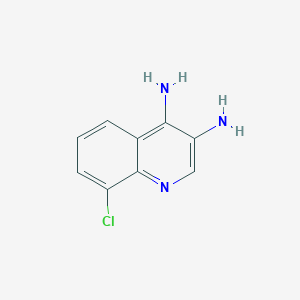
![2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13216972.png)

![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
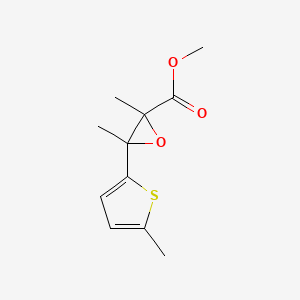
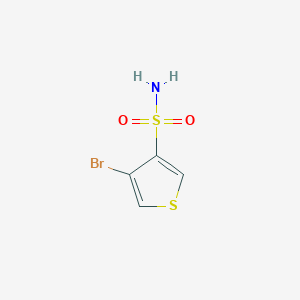
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
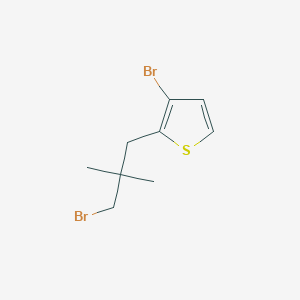
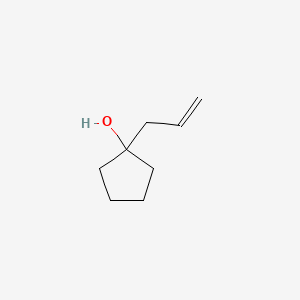
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
